molecular formula C24H21N3O3S B6063224 N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide

N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide

Cat. No.: B6063224
M. Wt: 431.5 g/mol
InChI Key: RCCHPBDJMDTNRV-UHFFFAOYSA-N
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Description

N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a dimethoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxyaniline with a thiazole derivative, followed by coupling with a benzoyl chloride derivative under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ME-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
  • 4-I-N-(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE

Uniqueness

N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and benzamide moieties allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-29-19-11-12-22(30-2)20(14-19)26-24-27-21(15-31-24)17-9-6-10-18(13-17)25-23(28)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCHPBDJMDTNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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